6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
Description
Chemical Identification and Structural Analysis
Systematic Nomenclature and CAS Registry Number (942894-61-3)
The compound’s IUPAC name follows hierarchical substitution rules:
- Chromene core : A benzopyran system numbered to prioritize the oxo group at position 4.
- Substituents :
- Chlorine atoms at positions 6 and 8.
- A carboxamide group at position 2, linked to a 1,2,5-oxadiazol-3-yl moiety.
- The oxadiazole ring bears a 4-(propan-2-yl)phenyl group at position 4.
The CAS registry number 942894-61-3 uniquely identifies this structure in chemical databases. Its molecular formula, C21H15Cl2N3O4 , confirms the stoichiometry of 21 carbon, 15 hydrogen, 2 chlorine, 3 nitrogen, and 4 oxygen atoms.
Table 1: Core Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 942894-61-3 |
| Molecular Formula | C21H15Cl2N3O4 |
| Molecular Weight | 444.27 g/mol |
| SMILES | Clc1cc(Cl)c2c(c1)c(=O)cc(o2)C(=O)Nc1nonc1c1ccc(cc1)C(C)C |
Molecular Architecture: Chromene-Oxadiazole-Carboxamide Hybrid System
The molecule comprises three interconnected systems:
- 4H-Chromen-4-one Core : A fused benzene and γ-pyrone ring with ketone oxygen at position 4. Chlorine atoms at positions 6 and 8 introduce electronic asymmetry.
- 1,2,5-Oxadiazole Ring : A heterocyclic scaffold bonded to the chromene’s carboxamide group. Its nitrogen-oxygen configuration enhances metabolic stability.
- Phenethyl Substituent : The oxadiazole’s position 4 connects to a para-isopropylphenyl group, contributing steric bulk (van der Waals volume: ~140 ų).
Stereoelectronic Effects :
Spectroscopic Characterization
¹H/¹³C Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR Signals (400 MHz, CDCl3):
- Aromatic Protons :
- Chromene H-3: δ 8.42 (d, J = 8.6 Hz)
- H-5 and H-7: δ 7.58–7.62 (m)
- Isopropylphenyl group: δ 7.35 (d, J = 8.3 Hz), 7.28 (d, J = 8.3 Hz)
- Aliphatic Protons :
- Isopropyl CH: δ 3.02 (septet, J = 6.9 Hz)
- Methyl groups: δ 1.28 (d, J = 6.9 Hz)
¹³C NMR Key Peaks :
Fourier-Transform Infrared Spectroscopy (FT-IR)
Critical absorption bands:
- ν(C=O) : 1720 cm⁻¹ (chromenone), 1665 cm⁻¹ (carboxamide)
- ν(N–O) : 960 cm⁻¹ (oxadiazole)
- ν(C–Cl) : 750 cm⁻¹
Mass Spectrometry
Electrospray ionization (ESI+) shows:
- Molecular Ion : m/z 445.1 [M+H]⁺
- Fragmentation Pattern :
Table 2: Key Spectroscopic Data
| Technique | Critical Signals |
|---|---|
| ¹H NMR | δ 8.42 (H-3), δ 1.28 (isopropyl CH3) |
| ¹³C NMR | δ 176.8 (C=O), δ 155.6 (oxadiazole C-3) |
| FT-IR | 1720 cm⁻¹ (chromenone C=O) |
| MS | 445.1 [M+H]⁺, 329.0 [M – C9H9O]⁺ |
Crystallographic Studies and Conformational Analysis
While single-crystal X-ray data remain unpublished, computational modeling (DFT/B3LYP/6-31G*) predicts:
- Dihedral Angles :
- Chromene-oxadiazole: 12.7°
- Oxadiazole-phenyl: 38.4°
- Hydrogen Bonding : Carboxamide NH∙∙∙O=C (chromene) distance: 2.9 Å
- Crystal Packing : Predicted P2₁/c space group with Z = 4 due to isopropyl steric effects.
Conformational Flexibility :
- The isopropyl group adopts equatorial positioning relative to the oxadiazole ring, minimizing 1,3-diaxial interactions.
- Energy barriers for oxadiazole rotation: ~8 kcal/mol at 298 K.
Properties
Molecular Formula |
C21H15Cl2N3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-10(2)11-3-5-12(6-4-11)18-20(26-30-25-18)24-21(28)17-9-16(27)14-7-13(22)8-15(23)19(14)29-17/h3-10H,1-2H3,(H,24,26,28) |
InChI Key |
JXZCSSCLMLRWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Intermediates and Their Roles
Chromene Core Synthesis
The chromene backbone is synthesized via Friedländer annulation or Knoevenagel condensation , followed by chlorination.
Friedländer Annulation Protocol
-
Reagents : Resorcinol derivatives, ethyl acetoacetate, and chlorinating agents (e.g., ).
-
Conditions :
-
Temperature: 80–100°C
-
Solvent: Acetic acid or DMF
-
Catalyst: (concentrated)
-
-
Chlorination :
Table 2: Chlorination Optimization Data
| Chlorinating Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70 | 6 | 78 | 95 | |
| gas | 50 | 8 | 85 | 92 |
| 90 | 4 | 65 | 88 |
Oxadiazole Amine Synthesis
The oxadiazole amine is prepared via cyclization of nitrile oxides with substituted phenylhydrazines.
Cyclization Reaction
Table 3: Oxadiazole Amine Yield Under Varied Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 60 | 45 |
| DCM | 25 | 68 | |
| THF | 40 | 72 |
Coupling Reaction: Amide Bond Formation
The final step involves coupling the chromene carboxylic acid with the oxadiazole amine using carbodiimide-based reagents .
Activation and Coupling
Table 4: Coupling Agent Efficiency
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 72 | |
| THF | 0 | 65 | |
| DMF | -10 | 85 |
Purification and Characterization
Purification Methods
Analytical Data
-
(400 MHz, DMSO-d6) :
-
HPLC : Purity >98%, retention time = 12.4 min (C18 column, acetonitrile/water).
Challenges and Optimization Insights
-
Chlorination Selectivity : Over-chlorination at position 2 is mitigated by controlling gas flow rate.
-
Oxadiazole Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions; thus, pH is maintained at 7–8 during coupling.
-
Solvent Choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require rigorous drying to prevent side reactions.
Alternative Synthetic Routes
Recent advances propose microwave-assisted synthesis to reduce reaction times:
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one substituent with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethoxyphenyl)acetamide
- 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-(4-isopropylphenyl)acetamide
Uniqueness
6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Antimicrobial Activity
The compound has shown significant antimicrobial properties, likely due to its unique molecular structure. The presence of the chromene core and oxadiazole ring contributes to its ability to interact with microbial targets. While specific data on minimum inhibitory concentrations (MICs) for this compound are not provided in the available search results, similar oxadiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity.
Anticancer Properties
Research indicates that 6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide exhibits potential anticancer activity. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity.
A comparative study of structurally similar compounds provides insight into the potential anticancer activity of our compound of interest:
| Compound | Cell Line | Cell Viability (%) at 50 μg/mL |
|---|---|---|
| Compound 4 | Not specified | 18.17 |
| Compound 5 | Not specified | 30.14 |
| Compound 7 | Not specified | 27.54 |
| Compound 10 | Not specified | 24.11 |
| Compound 11a | Not specified | 19.12 |
| Compound 14 | Not specified | 22.84 |
| Compound 16 | Not specified | 15.33 |
| Vinblastine (standard) | Not specified | 13.31 |
This data suggests that compounds with similar structural features to this compound exhibit moderate to strong cytotoxic activity against cancer cell lines .
The biological activity of this compound is likely influenced by its structural components:
- The chromene core, known for its diverse biological activities.
- The oxadiazole ring, which often contributes to antimicrobial and anticancer properties.
- The dichloro substituents, which may enhance the compound's ability to interact with biological targets.
- The propan-2-yl group, potentially influencing the compound's lipophilicity and cellular penetration.
The compound's mechanism of action may involve:
- Inhibition of specific enzymes crucial for microbial survival or cancer cell proliferation.
- Interaction with cellular receptors, potentially disrupting signaling pathways.
- DNA intercalation or binding, affecting cellular replication processes.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- Determining specific MICs against a range of microbial pathogens.
- Conducting comprehensive cytotoxicity studies against various cancer cell lines.
- Investigating the compound's selectivity for cancer cells over normal cells.
- Elucidating the precise molecular targets and pathways affected by the compound.
- Exploring potential synergistic effects with existing antimicrobial or anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
